(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid, also known as Fmoc-L-oxalanine, is a derivative of the amino acid L-oxalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group can be easily removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.
Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. It is particularly valuable for its stability under a variety of conditions and its easy removal without affecting sensitive groups. This utility is exemplified in the synthesis of oligonucleotides and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).
Photophysics and Bioimaging
The photophysical properties of Fmoc derivatives enable their use in bioimaging applications. For instance, certain water-soluble fluorene derivatives exhibit strong fluorescence and aggregation-induced emission, making them suitable for bioimaging and the study of biological processes at the molecular level (Morales et al., 2010).
Synthetic Ion Channels and Sensing Applications
Fmoc derivatives have been utilized in the development of synthetic ion channels and sensors. For example, optical gating of photosensitive synthetic ion channels demonstrates the potential of Fmoc-based compounds in creating responsive materials for controlling ionic flow, with applications ranging from controlled release systems to information processing devices (Ali et al., 2012).
Advanced Material Synthesis
The versatility of Fmoc chemistry supports the synthesis of enantiomerically pure and protected amino acids, essential for the production of peptides and proteins with precise structural and functional properties. This is crucial for pharmaceutical development and the creation of biomaterials (Schmidt et al., 1992).
Novel Fluorescence Probes
The development of novel fluorescence probes based on Fmoc derivatives for detecting reactive oxygen species demonstrates the potential of these compounds in biological and chemical sensing applications. These probes can distinguish specific species of reactive oxygen species, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBOWNFASFNHK-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala(tetrahydropyran-4-yl)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.